molecular formula C19H18N6O B2369704 1,2-diamino-N-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 799833-09-3

1,2-diamino-N-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2369704
CAS No.: 799833-09-3
M. Wt: 346.394
InChI Key: JQJJGBIPNIYEHD-UHFFFAOYSA-N
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Description

1,2-diamino-N-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antifungal, antibacterial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-diamino-N-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 1,2-diaminobenzene with a suitable aldehyde or ketone to form the quinoxaline core. Subsequent functionalization steps introduce the pyrrolo and carboxamide groups .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing reaction conditions to achieve high yields and purity. Techniques such as microwave-assisted synthesis and the use of heterogeneous catalysts have been explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

1,2-diamino-N-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve solvents like ethanol or dimethyl sulfoxide (DMSO) and may require catalysts to improve reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while substitution reactions can produce a variety of functionalized derivatives with potential therapeutic applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,2-diamino-N-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with molecular targets within cells. It can bind to DNA, inhibiting the replication and transcription processes, which is crucial for its anticancer activity. Additionally, it may interfere with enzyme functions, disrupting metabolic pathways essential for the survival of pathogens .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-diamino-N-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide stands out due to its unique combination of functional groups, which confer specific biological activities and make it a versatile compound for drug development. Its ability to undergo various chemical modifications further enhances its potential as a therapeutic agent .

Properties

IUPAC Name

1,2-diamino-N-[(4-methylphenyl)methyl]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O/c1-11-6-8-12(9-7-11)10-22-19(26)15-16-18(25(21)17(15)20)24-14-5-3-2-4-13(14)23-16/h2-9H,10,20-21H2,1H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJJGBIPNIYEHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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